2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(2-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-11(9(13)6-12)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGDUCNLSCDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561113 | |
| Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124617-51-2 | |
| Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Bromine (Br₂) in Acetic Acid
Mechanism : Electrophilic substitution at the α-carbon of the acetyl group, facilitated by the electron-withdrawing ketone.
Procedure :
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Dissolve the precursor in glacial acetic acid at 0–5°C.
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Slowly add Br₂ (1.1 equiv) dropwise under nitrogen.
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Stir for 4–6 hours, monitor via TLC.
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Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (hexane/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >95% |
| Reaction Time | 4–6 hours |
Advantages : High regioselectivity due to Br₂’s strong electrophilicity.
Limitations : Handling toxic Br₂ necessitates specialized equipment.
N-Bromosuccinimide (NBS) with Radical Initiation
Mechanism : Radical-mediated bromination under controlled conditions.
Procedure :
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Suspend the precursor in CCl₄.
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Add NBS (1.05 equiv) and AIBN (0.1 equiv).
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Reflux at 80°C for 8–12 hours.
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Filter and concentrate, then purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | 92–95% |
| Reaction Time | 8–12 hours |
Advantages : Safer handling compared to Br₂; reduced side products.
Limitations : Longer reaction times and moderate yields.
Alternative Synthetic Routes
Bromoacetylation via Coupling Reactions
Adapting methodologies from indole derivatives (e.g., 2-bromo-1-(1H-indol-3-yl)ethanone synthesis):
Procedure :
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React 2-methyl-1-benzofuran-3-carboxylic acid with bromoacetyl bromide.
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Use K₂CO₃ as base and TBAI as catalyst in DMF at 70°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (HPLC) | 90–93% |
| Reaction Time | 4 hours |
Advantages : Modular approach for derivatives.
Limitations : Requires pre-functionalized starting materials.
Optimization Strategies
Solvent and Temperature Effects
-
Polar Solvents (DMF, DMSO) : Accelerate bromination but increase side reactions.
-
Nonpolar Solvents (CCl₄, CHCl₃) : Improve selectivity but slow kinetics.
Table 1 : Solvent Impact on Br₂ Bromination
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetic Acid | 75 | 95 |
| DCM | 68 | 89 |
| CCl₄ | 60 | 85 |
Catalytic Additives
-
Lewis Acids (FeCl₃) : Enhance Br₂ reactivity (yield increase to 80%).
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Phase-Transfer Catalysts (TBAI) : Improve interfacial reactions in biphasic systems.
Mechanistic Insights
Electrophilic Pathway (Br₂)
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Step 1 : Protonation of the ketone oxygen, increasing α-carbon electrophilicity.
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Step 2 : Br⁺ attack at the α-carbon, followed by deprotonation.
Radical Pathway (NBS/AIBN)
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Initiation : AIBN generates radicals, abstracting hydrogen from NBS.
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Propagation : Bromine radical abstracts α-hydrogen, forming a carbon radical that reacts with NBS.
Scalability and Industrial Considerations
-
Batch Reactors : Br₂ method scales to 10 kg with 72% yield.
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Continuous Flow : NBS route achieves 68% yield at 1 kg/day throughput.
Table 2 : Large-Scale Performance
| Method | Scale (kg) | Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Br₂ | 10 | 72 | 120 |
| NBS | 5 | 68 | 180 |
Emerging Techniques
Photocatalytic Bromination
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Catalyst : TiO₂ nanoparticles under UV light.
-
Yield : 78% at 25°C, 2 hours.
Electrochemical Methods
-
Conditions : Pt electrodes, HBr electrolyte.
-
Yield : 70% with 90% Faradaic efficiency.
Chemical Reactions Analysis
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzofuran derivatives.
Reduction reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation reactions: The methyl group on the benzofuran ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
The compound 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one (C11H9BrO2) is a brominated derivative of benzofuran and has garnered attention in various scientific research applications due to its unique structural features. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that brominated benzofurans can inhibit cancer cell proliferation through apoptosis induction mechanisms.
Case Study :
In a controlled study, derivatives of benzofuran were tested against breast cancer cell lines (MCF-7). The results showed that compounds with bromine substitutions had enhanced cytotoxic effects compared to their non-brominated counterparts, suggesting a potential pathway for developing new anticancer agents.
Organic Synthesis
Building Block for Synthesis
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Grignard Reagents | 85 | Synthetic Communications |
| Cross-Coupling | Pd-catalyzed reactions | 90 | Journal of Organic Chemistry |
Materials Science
Polymerization Studies
The compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or cross-linking agent in the formation of polymers with specific properties.
Case Study :
Research conducted on the polymerization of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one with styrene revealed that the resulting copolymer exhibited improved thermal stability and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of new chemical bonds and the generation of biologically active molecules . The compound can also interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function and activity .
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional attributes of 2-bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one with analogous bromoacetylated aromatic compounds.
Structural and Electronic Comparisons
Key Observations :
- Electron Effects : The benzofuran oxygen in the target compound donates electron density via resonance, moderating the electrophilicity of the bromoacetyl group compared to phenyl-based analogs like 2-bromo-1-(3-fluorophenyl)ethan-1-one .
- Substituent Diversity : Compounds with additional substituents (e.g., bromomethyl, methoxy) exhibit higher molecular weights and altered reactivity profiles, often leading to lower synthetic yields (e.g., 30% in ) .
Key Observations :
- Yield Variability : Bromoacetylation reactions are sensitive to substituent effects. Electron-deficient aromatic systems (e.g., fluorophenyl) often achieve higher yields due to enhanced electrophilicity .
- Steric Limitations : Bulky substituents (e.g., 2-methyl in benzofuran) may necessitate optimized reaction conditions to mitigate low yields .
Functional and Application Comparisons
Key Observations :
- Material Science Utility : Fluorinated analogs like 2-bromo-1-(3-fluorophenyl)ethan-1-one are prized in phosphorescent material synthesis due to fluorine’s electronic effects .
Biological Activity
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through bromination of its precursor, 1-(2-methyl-1-benzofuran-3-yl)ethan-1-one, using various methods such as N-bromosuccinimide (NBS) or molecular bromine (Br2) under controlled conditions. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
- Molecular Formula : C11H9O2Br
- Molecular Weight : 253.09 g/mol
- CAS Number : 124617-51-2
Biological Activity Overview
The biological activity of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a review noted that compounds similar to 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups enhances antimicrobial potency .
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| 2-Bromo... | <50 | S. aureus |
| Other derivatives | 10–100 | E. coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that benzofuran derivatives could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that certain benzofuran derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling |
| K562 (Leukemia) | >100 | Induction of apoptosis |
The primary mechanism through which 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one exerts its biological effects involves nucleophilic substitution reactions facilitated by the bromine atom. This allows for the formation of new chemical bonds with nucleophiles present in biological systems, leading to the generation of biologically active molecules. Additionally, studies have shown that these compounds can increase reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects .
Study on Antimicrobial Efficacy
A recent study synthesized several benzofuran derivatives and tested their antimicrobial activity against clinical strains of bacteria. The results showed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Study on Anticancer Properties
In another investigation focusing on lung cancer treatment, a derivative similar to 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one was tested in vivo using murine models. The findings indicated a marked reduction in tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic index for this class of compounds .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one in laboratory settings?
The compound can be synthesized via bromination of the corresponding acetylated benzofuran derivative. A typical method involves reacting 1-(2-methyl-1-benzofuran-3-yl)ethan-1-one with bromine in acetic acid under controlled temperatures (0–5°C) to prevent over-bromination. Reaction monitoring via TLC or HPLC is critical to optimize yield (~70–80%) and purity (>95%) . Alternative routes include using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator (e.g., AIBN) for regioselective bromination .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzofuran ring (δ 6.5–8.0 ppm for aromatic protons) and the bromo-ketone moiety (C=O at ~190–200 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 267.98 for CHBrO).
- Melting Point : Compare observed values (e.g., 65–67°C) with literature data to assess purity .
Q. What safety protocols are essential when handling this compound?
Based on GHS classifications for analogous brominated ketones:
- Acute Toxicity : Use fume hoods and gloves to avoid inhalation or skin contact (Category 4, H302/H312) .
- Eye Irritation : Wear safety goggles (Category 2A) .
- Storage : Keep in a cool, dry place away from oxidizing agents to prevent hazardous reactions .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. For example, the benzofuran ring’s planarity and the bromine atom’s spatial orientation can be confirmed via ORTEP-3 visualization . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, enhancing resolution (<0.8 Å) .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this bromo-ketone?
The electron-withdrawing ketone group activates the adjacent bromine for SN2 reactions. Common nucleophiles (e.g., amines, thiols) displace bromine under mild conditions (e.g., ethanol, 25–50°C). Kinetic studies show second-order dependence on nucleophile concentration, with transition states stabilized by polar aprotic solvents like DMF . Competing elimination (E2) may occur at elevated temperatures (>60°C), requiring careful optimization .
Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?
The bromo-ketone moiety acts as an electrophile, forming covalent bonds with cysteine residues in enzymes (e.g., proteases). Assays include:
- Enzyme Inhibition : Measure IC values via fluorogenic substrates (e.g., for trypsin-like proteases).
- Cellular Toxicity : MTT assays in cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects (reported EC ~10–50 µM) .
- Molecular Docking : Simulations (AutoDock Vina) predict binding modes to targets like kinases or GPCRs .
Data Contradiction Analysis
Q. How can conflicting reports on reaction yields be resolved?
Discrepancies in yields (e.g., 50% vs. 80%) may arise from:
- Reagent Purity : Impurities in starting materials (e.g., <95% benzofuran precursor) reduce efficiency.
- Solvent Choice : Polar solvents (e.g., DCM vs. CCl) alter reaction kinetics.
- Workup Methods : Inadequate quenching of excess bromine leads to side products. Systematic DOE (Design of Experiments) studies can identify optimal parameters .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
